molecular formula C22H23ClN2O2 B2895073 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 852863-29-7

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2895073
CAS No.: 852863-29-7
M. Wt: 382.89
InChI Key: RPXMDALGTZQTKE-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin class, characterized by a chromen-2-one core substituted with 7,8-dimethyl groups and a 4-(3-chlorophenyl)piperazine moiety linked via a methyl group. The 3-chlorophenyl-piperazine unit is a common pharmacophore in bioactive molecules, often associated with receptor-binding activity (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-15-6-7-20-17(12-21(26)27-22(20)16(15)2)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXMDALGTZQTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a chlorophenyl group through a nucleophilic substitution reaction.

    Coupling with Chromenone: The functionalized piperazine is then coupled with a chromenone derivative through a Mannich reaction, which involves the use of formaldehyde and a secondary amine.

    Final Product Isolation: The final product is isolated through crystallization or chromatography techniques.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chromenone ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Biological Applications

Anticancer Research
Recent studies have explored the potential of 3-Bromo-4,5-difluorobenzene-1,2-diamine as an anticancer agent. It has shown promise in inhibiting the growth of various cancer cell lines. For instance, a study indicated that derivatives of this compound could effectively target cancer pathways, leading to apoptosis in malignant cells .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science Applications

Polymer Chemistry
In materials science, 3-Bromo-4,5-difluorobenzene-1,2-diamine serves as a building block for synthesizing novel polymers. Its unique functional groups allow for various chemical modifications that enhance the properties of polymers used in coatings and electronics .

Conductive Materials
The compound's ability to participate in coupling reactions enables its use in creating conductive materials. This application is particularly relevant in developing organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and organic photovoltaics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 3-Bromo-4,5-difluorobenzene-1,2-diamine exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress and disrupt cellular metabolism. The results showed a dose-dependent response with an IC50 value indicative of its potency against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial properties of this compound were evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed that 3-Bromo-4,5-difluorobenzene-1,2-diamine inhibited bacterial growth significantly more than standard antimicrobial agents. This suggests its potential utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Coumarin vs. Quinoline Derivatives
  • ND-7 and ND-8 (): These quinolone-3-carboxylic acid derivatives feature a piperazine-linked 3-chlorophenyl group but replace the coumarin core with a quinolone scaffold. The quinolone core introduces a carboxylic acid group, enhancing polarity compared to the lipophilic coumarin system. ND-7 and ND-8 showed moderate synthesis yields (38% and 58%, respectively), suggesting that substituent bulkiness (e.g., phenylacetyl in ND-8) improves reactivity .
  • D8 (): A quinoline-4-carbonyl-piperazine derivative with a 3-chlorophenyl group. Its $^{13}\text{C}$ NMR data revealed distinct carbonyl resonances at 165.2 ppm, absent in coumarin analogs, highlighting electronic differences between cores .
Coumarin Derivatives with Heterocyclic Modifications
  • 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one (): Replaces the piperazine unit with a triazole-hydroxymethyl group. The triazole’s hydrogen-bonding capacity may alter solubility and target interactions compared to the piperazine linker .
  • 4-((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thiomethyl)-7,8-dimethyl-2H-chromen-2-one (): Incorporates a thiophene-triazole substituent. Theoretical studies (DFT/B3LYP) indicated a narrow HOMO-LUMO gap (4.2 eV), suggesting enhanced reactivity relative to the piperazine analog .

Piperazine and Aryl Substituent Modifications

3-Chlorophenyl vs. Other Aryl Groups
  • D7 (): Features a 4-(trifluoromethyl)phenyl group. The electron-withdrawing CF$_3$ group increases acidity and may improve metabolic stability compared to the 3-chlorophenyl analog .
  • D9 (): Contains a 3-methoxyphenyl group.
Piperazine Linker Variations
  • 3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (): Uses a benzazepinone core with a 2-chlorobenzyl-piperazine group.
  • Impurity H(BP) (): A bis-piperazine derivative with 3-chlorophenyl groups. Its dihydrochloride form suggests higher solubility but reduced blood-brain barrier penetration compared to the mono-piperazine analog .

Physicochemical and Spectroscopic Data

Table 1: Key Properties of Selected Analogs
Compound Core Substituent Melting Point (°C) $^{1}\text{H}$ NMR (δ, ppm) Synthesis Yield
Target Compound Coumarin 7,8-dimethyl; 3-Cl-Ph-piperazine Not reported Not available in evidence Not reported
ND-7 () Quinolone 3-Cl-Ph-piperazine Not reported Piperazine H: 3.45–3.70; Ar-H: 7.20–7.45 38%
D8 () Quinoline 3-Cl-Ph-piperazine 178–180 Quinoline H: 8.50; Piperazine H: 3.60 Not reported
4-[(4-Hydroxymethyl-triazol)methyl]-coumarin () Coumarin Triazole-hydroxymethyl Not reported Triazole H: 7.80; Coumarin H: 6.30–6.90 Not reported

Biological Activity

The compound 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one is a derivative of chromenone that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and case studies.

1. Chemical Structure and Synthesis

The compound's structure features a chromenone core substituted with a piperazine ring and a chlorophenyl group. The synthesis of similar chromenone derivatives often involves reactions such as condensation and cyclization. For instance, various studies have synthesized related compounds through the reaction of substituted piperazines with chromenone derivatives under acidic conditions, confirming the structural integrity via NMR and mass spectrometry analyses.

2.1 Anticancer Activity

Research has highlighted the anticancer potential of compounds containing the chromenone structure. For example, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). One study reported that certain chromenone derivatives exhibited IC50 values as low as 5.56 μM against MCF-7 cells, indicating effective growth inhibition .

CompoundCell LineIC50 (μM)
8bMCF-75.56
10bMCF-711.79
10dMCF-78.57

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.

2.2 Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, chromenone derivatives exhibited moderate inhibition with IC50 values ranging from 10.4 to 24.3 μM for AChE . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

2.3 Antimicrobial Activity

Antimicrobial properties have also been explored, with some derivatives showing promising results against various bacterial strains. For instance, compounds derived from piperazine exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . These findings suggest that modifications to the chromenone structure can enhance antimicrobial efficacy.

3. Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between the compound and target proteins. These studies indicate that hydrogen bonding and hydrophobic interactions play significant roles in binding affinity . Understanding these interactions can guide further structural modifications aimed at enhancing biological activity.

4. Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A study on a related chromenone derivative demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting a role in managing inflammatory conditions .
  • Case Study 2 : Another investigation focused on the cytotoxic effects of substituted chromenones on various cancer cell lines, confirming their potential as anticancer agents through mechanisms involving apoptosis .

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